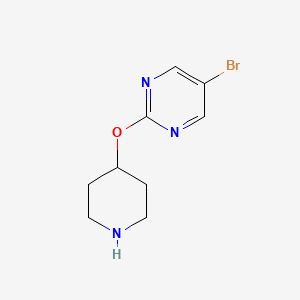

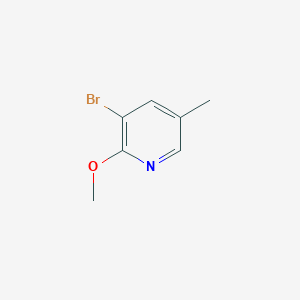

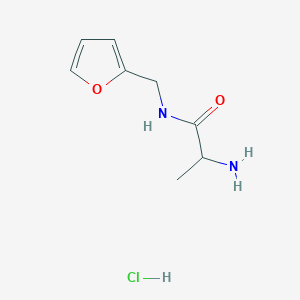

5-Bromo-2-(piperidin-4-yloxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(piperidin-4-yloxy)pyrimidine is a compound that is part of a broader class of pyrimidine derivatives, which are nitrogen-containing heterocyclic compounds. These derivatives have been extensively studied due to their wide range of applications in pharmaceutical and chemical fields, including their potential as antiviral, anticancer, and kinase inhibitor agents.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or by cyclization to form the pyrimidine ring. These compounds can then undergo further reactions, such as alkylation with phosphonate groups, to yield regioisomers that can be separated and converted to free phosphonic acids . Additionally, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, has been described as starting from commercially available precursors and proceeding through telescoped steps to yield the desired product . This demonstrates the versatility and practicality of synthetic approaches in this chemical space.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those substituted with bromine, can be investigated using spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis. Computational analysis, such as density functional theory (DFT), can be used to calculate molecular geometry, vibrational wavenumbers, and electronic properties . These studies are crucial for understanding the electronic distribution within the molecule, which is important for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, bromination of hydroxypyrimidines can lead to bromosubstituted derivatives, which can then react with nucleophiles such as piperidine to form piperidino derivatives . Suzuki cross-coupling reactions are another common method to modify pyrimidine rings, allowing the introduction of various substituents, such as heteroaryl groups, into the pyrimidine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the introduction of a bromine atom can significantly alter the compound's reactivity and electronic properties. The presence of a piperidinyl group can also affect the compound's solubility, boiling point, and stability. Computational methods and molecular docking studies can provide insights into the binding orientation, affinity, and activity of these compounds when interacting with biological targets . Additionally, the thermodynamic properties of these molecules can be calculated to predict their behavior under different temperatures .

Wissenschaftliche Forschungsanwendungen

Potent Inhibitors Synthesis

"5-Bromo-2-(piperidin-4-yloxy)pyrimidine" serves as a key intermediate in the synthesis of potent inhibitors targeting specific biological pathways. For example, it has been utilized in the preparation of deoxycytidine kinase (dCK) inhibitors. A practical synthesis route was developed to produce key intermediates efficiently, showcasing its importance in medicinal chemistry for drug development (Zhang et al., 2009).

Novel Synthetic Routes for Heterocyclic Compounds

Research has explored new synthetic methods for heteroaryl ethers, using oxidative palladium catalysis of pyrimidines with arylboronic acids. In this context, "5-Bromo-2-(piperidin-4-yloxy)pyrimidine" could serve as a precursor for further elaborations, including Suzuki coupling, to attach varied aryl groups, indicating its versatility in organic synthesis (Bardhan et al., 2009).

Antiviral Activity

This compound has also been investigated for its antiviral properties. Specifically, certain derivatives have shown inhibitory activity against retroviruses, highlighting its potential utility in developing antiretroviral therapies. Although not directly mentioned, the structural motif of "5-Bromo-2-(piperidin-4-yloxy)pyrimidine" within these studies underscores its significance in antiviral research (Hocková et al., 2003).

Corrosion Inhibition

Interestingly, derivatives of "5-Bromo-2-(piperidin-4-yloxy)pyrimidine" have been studied for their corrosion inhibition properties on metals, particularly iron. Quantum chemical calculations and molecular dynamics simulations were conducted to understand their adsorption behaviors, showcasing the compound's potential in industrial applications to prevent corrosion (Kaya et al., 2016).

Safety And Hazards

While specific safety and hazard information for 5-Bromo-2-(piperidin-4-yloxy)pyrimidine was not found in the search results, it’s always important to handle chemical compounds with care. Standard safety measures include avoiding ingestion and inhalation, preventing contact with skin and eyes, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBAYAHFPQOLRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626667 |

Source

|

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(piperidin-4-yloxy)pyrimidine | |

CAS RN |

792180-52-0 |

Source

|

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)